molecular formula C12H18FN3 B1408021 1-(5-Fluoropyridin-3-yl)-N,N-dimethylpiperidin-4-amine CAS No. 1774896-70-6

1-(5-Fluoropyridin-3-yl)-N,N-dimethylpiperidin-4-amine

Cat. No.: B1408021
CAS No.: 1774896-70-6
M. Wt: 223.29 g/mol
InChI Key: CSVIDMQEZPJZDY-UHFFFAOYSA-N
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Description

1-(5-Fluoropyridin-3-yl)-N,N-dimethylpiperidin-4-amine is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a piperidine ring core, a structure frequently utilized in the development of bioactive molecules due to its favorable physicochemical properties . The incorporation of both a dimethylamino group and a fluorinated pyridine ring makes it a valuable scaffold for constructing potential therapeutic agents. Compounds containing the N,N-dimethylpiperidin-4-amine moiety have been investigated for their utility in modulating biological targets. For instance, analogs with this structural feature have been explored in antimalarial research for their ability to improve physicochemical and pharmacokinetic properties . The presence of a basic amine in this region of the molecule is known to enhance aqueous solubility, a critical parameter in drug development . Furthermore, the 5-fluoropyridin-3-yl group is a common heteroaromatic substituent in the design of enzyme inhibitors and receptor modulators, as the fluorine atom can influence the molecule's electronic properties, metabolic stability, and binding affinity. This combination of structural elements suggests potential research applications in the synthesis of compound libraries for high-throughput screening or as a key intermediate in the development of candidates for various disease areas. Handling and Safety: This product is intended for research purposes in a controlled laboratory setting by qualified professionals. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet (SDS) prior to use and adhere to all appropriate safety protocols. Source and Quality: The structural inferences and potential research applications mentioned are derived from analyses of published scientific and patent literature featuring highly analogous compounds .

Properties

IUPAC Name

1-(5-fluoropyridin-3-yl)-N,N-dimethylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FN3/c1-15(2)11-3-5-16(6-4-11)12-7-10(13)8-14-9-12/h7-9,11H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSVIDMQEZPJZDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C2=CC(=CN=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901202272
Record name 4-Piperidinamine, 1-(5-fluoro-3-pyridinyl)-N,N-dimethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1774896-70-6
Record name 4-Piperidinamine, 1-(5-fluoro-3-pyridinyl)-N,N-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1774896-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidinamine, 1-(5-fluoro-3-pyridinyl)-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901202272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Fluoropyridine Intermediate

A common starting point is a 6-fluoropyridine derivative, which undergoes nucleophilic aromatic substitution to introduce the piperidine ring. For example, compound 35 in a related study was synthesized by displacement of a fluoro group on a 6-fluoropyridine intermediate with nucleophiles such as 1,3-propanediol, demonstrating the feasibility of S_NAr on fluoropyridines under mild conditions.

N,N-Dimethylation of Piperidin-4-amine

N,N-Dimethylation can be achieved either by:

  • Direct use of N,N-dimethylpiperidin-4-amine as the nucleophile in the substitution step.
  • Post-substitution methylation of the piperidin-4-amine using methylating agents such as formaldehyde with reductive amination or methyl iodide under basic conditions.

Catalytic Hydrogenation for Amination

In related synthetic routes, catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere is employed to reduce nitro groups to amines on pyridine rings, which can be a precursor step for amination. This method is efficient and yields high purity amines, which can then be functionalized further.

Representative Experimental Conditions and Yields

Step Reaction Conditions Yield (%) Notes
S_NAr displacement on 6-fluoropyridine Fluoropyridine + nucleophile (e.g., piperidin-4-amine), mild heating 40-70 Reaction time varies; microwave heating used in some cases
Catalytic hydrogenation of nitro precursor Pd/C (10%), H2 atmosphere, ethanol, room temp, 3-6 h 89-99.5 High yields for amine formation; mild conditions preserve sensitive groups
N,N-Dimethylation Reductive amination or methyl iodide, basic medium Variable Typically high yields with careful control

Research Findings and Optimization Notes

  • Regioselectivity: The fluorine at the 5-position on the pyridine ring is a good leaving group for nucleophilic substitution, allowing selective introduction of the piperidin-4-amine moiety.
  • Microwave-assisted synthesis: Microwave reactors can accelerate S_NAr reactions, improving yields and reducing reaction times.
  • Catalyst choice: Pd/C is the preferred catalyst for hydrogenation steps due to its efficiency and compatibility with pyridine derivatives.
  • Purification: Reverse phase HPLC and silica gel chromatography are standard for purification, ensuring high purity for subsequent functionalization.
  • Chiral separation: If stereochemistry is relevant (e.g., in substituted piperidines), chiral separation techniques such as supercritical fluid chromatography may be applied.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents/Conditions Yield Range (%) References
Fluoropyridine intermediate synthesis S_NAr displacement 6-fluoropyridine + nucleophile, mild heating 40-70
Piperidine ring introduction Nucleophilic substitution or Buchwald coupling Piperidin-4-amine derivatives, base, solvent 50-80
Nitro group reduction to amine Catalytic hydrogenation Pd/C, H2, ethanol, room temperature 89-99.5
N,N-Dimethylation Reductive amination or methyl iodide Formaldehyde/NaBH3CN or MeI, base Variable

Chemical Reactions Analysis

2.2. Functionalization with Fluoropyridine

The 5-fluoropyridin-3-yl group is introduced via nucleophilic aromatic substitution (SNAr) or cross-coupling reactions :

  • SNAr Example (Source ):

    • Reactants : Chloropyridine derivatives, dimethylpiperidine.

    • Conditions : DMF, 90°C, overnight.

    • Yield : ~29% for analogous 2-(3,5-dimethylpiperidin-1-yl)-5-nitropyridine.

  • Suzuki Coupling Example (Source ):

    • Reactants : Boronic acids (e.g., (5,6-difluoropyridin-3-yl)boronic acid), halogenated intermediates.

    • Conditions : Toluene/acetonitrile, Pd catalyst.

    • Yield : 47% for a structurally similar pyridin-2-amine derivative.

2.3. Reduction and Hydrogenation

Nitro-to-amine reductions are critical for introducing amine functionalities:

  • Protocol (Source ):

    • Reactants : 5-nitropyridine derivative, Pd/C.

    • Conditions : H2 (50 psi), MeOH, 30 minutes.

    • Yield : Quantitative conversion observed.

SubstrateCatalystPressureTimeProduct
5-NitropyridinePd/C50 psi30 minPyridin-3-amine

3.1. Steric and Electronic Effects

  • Piperidine Substituents : Dimethyl groups on piperidine hinder SNAr reactions due to steric bulk, necessitating elevated temperatures (e.g., 90°C in DMF) .

  • Fluoropyridine Reactivity : The electron-withdrawing fluorine atom activates the pyridine ring for SNAr but complicates coupling reactions due to reduced electron density .

3.2. Diastereomer Resolution

  • Chiral SFC (supercritical fluid chromatography) is employed to separate enantiomers of dimethylpiperidine derivatives (Source ):

    • Conditions : Chiralcel AD-H column, 20% isopropanol/MeCN/CO2.

    • Outcome : Enantiomers resolved with [α]D = ±40–45°.

Stability and Degradation**

  • Acidic Conditions : The tertiary amine in dimethylpiperidine is protonated under acidic conditions (e.g., HCl), facilitating solubility in aqueous phases .

  • Oxidative Stability : Fluoropyridine derivatives are resistant to oxidation but may undergo defluorination under strongly basic conditions .

Scientific Research Applications

Pharmacological Applications

  • Dopamine Transporter Studies
    • The compound has been investigated for its potential role as a probe in studying the dopamine transporter (DAT). Research indicates that it may interact with DAT, which is critical for understanding various neurological disorders, including depression and schizophrenia. The binding affinity of related compounds suggests that modifications to the structure can enhance selectivity and efficacy in targeting DAT .
  • Sigma Receptor Antagonism
    • Studies have shown that compounds similar to 1-(5-Fluoropyridin-3-yl)-N,N-dimethylpiperidin-4-amine can act as sigma receptor antagonists. This property is significant for developing treatments for conditions such as anxiety and mood disorders, as sigma receptors are implicated in modulating neurochemical pathways associated with these disorders .

Case Study 1: Binding Affinity and Selectivity

A series of derivatives based on the structure of this compound were synthesized and evaluated for their binding affinity to DAT. One notable derivative exhibited a K(i) value of 17.6 nM, indicating a strong binding affinity comparable to established DAT inhibitors like GBR 12909. However, preliminary behavioral studies suggested that this compound did not exhibit typical psychostimulant effects, highlighting its unique pharmacological profile .

Case Study 2: Therapeutic Potential in Neurological Disorders

In another study, researchers explored the therapeutic potential of this compound in models of depression and anxiety. The results indicated that compounds with similar structures could modulate neurotransmitter levels effectively, suggesting a pathway for developing new antidepressants or anxiolytics .

Toxicological Considerations

The safety profile of this compound has been assessed through various toxicological studies. It has been classified under several hazard categories, including acute toxicity and skin corrosion risks. Proper handling protocols are crucial when working with this compound to mitigate potential health risks .

Mechanism of Action

The mechanism of action of 1-(5-Fluoropyridin-3-yl)-N,N-dimethylpiperidin-4-amine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing nature can influence the compound’s binding affinity to enzymes or receptors, potentially leading to inhibition or activation of biological pathways . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

The following analysis compares the target compound to structurally related molecules, focusing on substituents, synthesis, and physicochemical properties.

Piperidine Derivatives with Aromatic Substitutions
Compound Name Key Substituents Molecular Weight (g/mol) Synthesis Yield Key Features Reference
1-(5-Fluoropyridin-3-yl)-N,N-dimethylpiperidin-4-amine 5-Fluoropyridin-3-yl, dimethylamino 219.33 (calculated) Not reported Fluorine enhances electronegativity; dimethylamino improves solubility
1-(4-Amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine 4-Amino-3-methoxyphenyl 249.35 Not reported Methoxy group increases lipophilicity; amino group enables H-bonding
1-(3-Methoxy-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine 3-Methoxy-4-nitrophenyl 279.34 Not reported Nitro group may confer redox activity; methoxy enhances stability
1-(3-Aminophenyl)-N,N-dimethylpiperidin-4-amine 3-Aminophenyl 219.33 Discontinued Primary amine allows conjugation; lower molecular weight

Key Observations :

  • Methoxy and nitro groups in analogs (e.g., 1-(3-Methoxy-4-nitrophenyl)-...) may alter metabolic stability or bioavailability .
Heterocyclic Hybrids with Quinazoline or Indole Moieties
Compound Name Core Structure Molecular Weight (g/mol) Synthesis Yield Biological Target/Activity Reference
OICR18628 Quinazoline-piperidine 455.43 54% RBBP4 antagonist; potential anticancer activity
N-[3-[4-(Dimethylamino)piperidin-1-yl]-5-fluorophenyl]-4-fluoro-7-methyl-1H-indole-2-carboxamide Indole-piperidine Not reported 19% Carboxamide group may enhance AChE/BChE inhibition
1-(2-Chloro-6,7-dimethoxyquinazolin-4-yl)-N,N-dimethylpiperidin-4-amine Quinazoline-piperidine 388.15 (monoisotopic) Not reported Chlorine and methoxy groups improve binding affinity

Key Observations :

  • The indole hybrid in showed low yield (19%), suggesting synthetic challenges for bulk production.
Pyrazole and Pyridine Derivatives
Compound Name Core Structure Molecular Weight (g/mol) Melting Point (°C) Key Features Reference
N-Allyl-1-(5-fluoropyridin-3-yl)-3-methyl-1H-pyrazol-4-amine Pyrazole-fluoropyridine 233 (EIMS) 189–190 Allyl group introduces alkylation potential
3-Bromo-1-(5-fluoropyridin-3-yl)-1H-pyrazol-4-amine Pyrazole-fluoropyridine 258.15 164–165 Bromine atom enables further functionalization
1-((5-Fluoropyridin-3-yl)methyl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo-pyrimidine 388.15 Not reported Iodo substituent facilitates radiolabeling

Key Observations :

  • Pyrazole derivatives (e.g., N-Allyl-1-(5-fluoropyridin-3-yl)-...) demonstrate modularity for structural diversification, as seen in their bromo and iodo analogs .
  • The target compound lacks the pyrazole ring but retains the fluoropyridinyl motif, which is critical for interactions in related molecules .

Biological Activity

1-(5-Fluoropyridin-3-yl)-N,N-dimethylpiperidin-4-amine is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, biological interactions, and implications for drug development.

Chemical Structure and Properties

The compound features a piperidine ring and a fluorinated pyridine moiety. Its molecular formula is C12H18FN3C_{12}H_{18}FN_3, with a molecular weight of 223.3 g/mol. The incorporation of the fluorine atom enhances lipophilicity and metabolic stability, which are critical for drug-like properties .

Synthesis

The synthesis of this compound typically involves the reaction of 5-fluoropyridine with N,N-dimethylpiperidin-4-amine in the presence of a catalyst under controlled conditions. This method allows for the efficient production of the compound, which is essential for further biological testing.

Kinase Inhibition

Preliminary studies suggest that compounds similar to this compound may inhibit specific kinases involved in cancer progression. Kinases are critical in cell signaling pathways, and their inhibition can lead to reduced tumor growth. Initial findings indicate that this compound may exhibit similar inhibitory effects.

Neuroprotective Effects

Research indicates that fluorinated pyridine derivatives often demonstrate neuroprotective properties. The unique structural features of this compound may enhance its interaction with neuroreceptors, potentially providing protective effects against neurodegenerative diseases.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and unique features of compounds related to this compound:

Compound NameStructureUnique Features
1-(5-Bromopyridin-2-yl)-N,N-dimethylpiperidin-4-amineStructureContains bromine instead of fluorine; potential for different biological activity.
1-(4-Chloropyridin-3-yl)-N,N-dimethylpiperidin-4-amineStructureChlorine substitution may affect solubility and receptor binding.
1-(6-Fluoropyridin-2-yl)-N,N-dimethylpiperidin-4-amineStructureDifferent position of fluorine could lead to altered pharmacokinetics.

Q & A

Q. What are the optimized synthetic routes for 1-(5-Fluoropyridin-3-yl)-N,N-dimethylpiperidin-4-amine, and how can intermediates be characterized?

  • Methodological Answer : A multi-step synthesis is typically employed, starting with functionalization of the piperidine ring. For example:

Amination : React 4-aminopiperidine with dimethylamine under reductive amination conditions (e.g., sodium triacetoxyborohydride in dichloromethane) to form N,N-dimethylpiperidin-4-amine .

Fluoropyridine Coupling : Introduce the 5-fluoropyridin-3-yl group via Suzuki-Miyaura cross-coupling using a palladium catalyst (e.g., Pd(PPh₃)₄) and a boronic acid derivative of 5-fluoropyridine .

  • Characterization : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine-induced shifts at ~δ 150 ppm for pyridine carbons) and ESI-MS for molecular weight validation .

Q. What analytical techniques are critical for verifying the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Analyze splitting patterns to distinguish axial/equatorial protons on the piperidine ring and confirm fluoropyridine attachment (e.g., coupling constants ~8 Hz for ortho-fluorine effects) .
  • Mass Spectrometry : High-resolution ESI-MS should show [M+H]⁺ peaks matching the molecular formula (C₁₂H₁₇FN₃, expected m/z ~230.14) .
  • HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradients and UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers design analogs of this compound to enhance metabolic stability while retaining target affinity?

  • Methodological Answer :
  • Fluorine Substitution : Retain the 5-fluoropyridinyl group to improve metabolic resistance via electron-withdrawing effects, which reduce oxidative degradation .
  • Piperidine Modifications : Replace dimethylamine with sp³-hybridized groups (e.g., morpholine) to balance lipophilicity and solubility. Use molecular docking to predict interactions with targets like GPCRs or kinases .
  • In Vitro Assays : Test stability in liver microsomes (e.g., human CYP450 isoforms) and measure half-life (t₁/₂) improvements relative to the parent compound .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Compare plasma protein binding (e.g., using equilibrium dialysis) and blood-brain barrier penetration (logBB calculations) to identify bioavailability discrepancies .
  • Metabolite Identification : Use LC-MS/MS to detect active metabolites in plasma. For example, N-demethylation of the piperidine ring could reduce potency .
  • Dose-Response Refinement : Adjust dosing regimens in vivo to account for first-pass metabolism and tissue distribution differences .

Q. How can researchers validate target engagement and off-target effects in complex biological systems?

  • Methodological Answer :
  • Chemical Proteomics : Use photoaffinity probes derived from the compound to capture interacting proteins in cell lysates, followed by SDS-PAGE and Western blotting .
  • Kinase Profiling Panels : Screen against 400+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target inhibition (IC₅₀ values <1 µM indicate high-risk promiscuity) .

Safety and Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (EPA code U220) .
  • First Aid : For skin contact, wash with soap/water for 15 minutes; seek medical attention if irritation persists .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Fluoropyridin-3-yl)-N,N-dimethylpiperidin-4-amine
Reactant of Route 2
Reactant of Route 2
1-(5-Fluoropyridin-3-yl)-N,N-dimethylpiperidin-4-amine

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